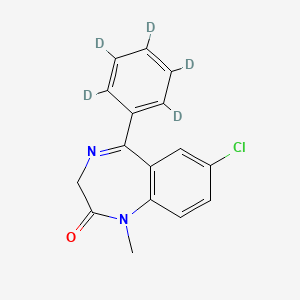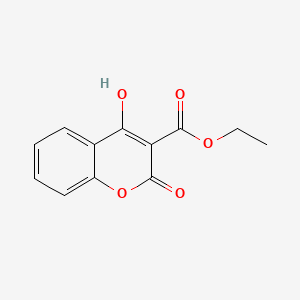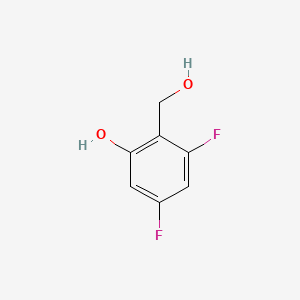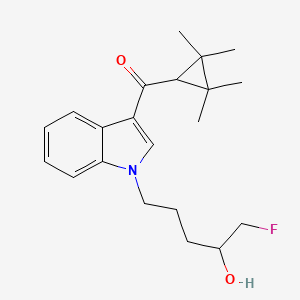
地西泮-d5
概述
描述
地西泮-d5 (CRM) 是地西泮的氘标记类似物,地西泮是一种众所周知的苯二氮卓类药物。 它主要用作认证参考物质,用于在各种分析应用中定量地西泮,包括气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS)。 地西泮本身因其抗焦虑、抗惊厥、镇静、肌肉松弛和健忘特性而广为人知 .
科学研究应用
地西泮-d5 由于其稳定的同位素标记,在科学研究中得到了广泛的应用。 一些关键应用包括:
化学: 用作分析化学中用于定量生物样品中的地西泮的内标。
生物学: 用于药代动力学研究,以追踪地西泮在生物系统中的代谢和分布。
医学: 用于临床毒理学,以监测接受治疗的患者的地西泮水平。
作用机制
地西泮-d5 与地西泮一样,通过增强γ-氨基丁酸 (GABA) 的活性发挥作用,GABA 是中枢神经系统中的一种抑制性神经递质。 地西泮与 GABA-A 受体上的苯二氮卓位点结合,增加受体对 GABA 的亲和力。 这会导致氯离子流入增加,导致神经元超极化和神经元放电抑制。 分子靶点包括位于大脑和脊髓不同区域的 GABA-A 受体 .
类似化合物:
去甲this compound: 去甲地西泮的氘标记类似物,地西泮的主要代谢物。
奥沙西泮-d5: 奥沙西泮的氘标记类似物,地西泮的另一种代谢物。
替马西泮-d5: 替马西泮的氘标记类似物,也是地西泮的代谢物。
比较: this compound 由于其特异性的氘标记而独一无二,这使得它能够在分析应用中进行精确定量。 与其代谢物相比,this compound 具有更广泛的药理作用,包括抗焦虑、抗惊厥和肌肉松弛作用。 氘标记还在区分复杂的生物基质中的非标记化合物方面提供了优势 .
安全和危害
未来方向
生化分析
Biochemical Properties
Diazepam-d5, like Diazepam, interacts with GABA (gamma-aminobutyric acid) receptors in the brain . It enhances the inhibitory effects of GABA, leading to sedative, muscle relaxant, anticonvulsant, and anxiolytic properties .
Cellular Effects
Diazepam-d5 influences cell function by modulating the activity of GABA receptors . This modulation affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diazepam-d5 involves its binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diazepam-d5 have been observed over time. A study found that both Diazepam-d5 and its main metabolites in urine were detectable for at least 15 days .
Dosage Effects in Animal Models
The effects of Diazepam-d5 vary with different dosages in animal models . At lower doses, it exhibits anxiolytic effects, while at higher doses, it can lead to sedation .
Metabolic Pathways
Diazepam-d5 is involved in several metabolic pathways. It is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into active metabolites including nordiazepam, oxazepam, and temazepam .
Transport and Distribution
Diazepam-d5 is distributed within cells and tissues after absorption. It is highly lipophilic, allowing it to cross cell membranes easily and distribute throughout the body .
Subcellular Localization
The subcellular localization of Diazepam-d5 is primarily at the GABA receptors, which are located in the cell membrane . Its activity is modulated by its binding to these receptors .
准备方法
合成路线和反应条件: 地西泮-d5 的合成涉及将氘原子掺入地西泮分子中。 一种常用的方法是从使用氘代碘甲烷甲基化 7-氯-1,3-二氢-1-甲基-5-苯基-2H-1,4-苯并二氮杂卓-2-酮开始。 反应通常在诸如碳酸钾之类的碱存在下,在诸如二甲基甲酰胺 (DMF) 之类的溶剂中于升高的温度下进行 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和同位素富集。 使用高纯度氘代试剂和溶剂对于实现所需的同位素标记至关重要。
化学反应分析
反应类型: 地西泮-d5 经历了各种与非标记对应物相似的化学反应。 这些包括:
氧化: this compound 可以被氧化形成去甲this compound,这是一种主要代谢物。
还原: 还原反应可以将this compound 转化为其相应的胺衍生物。
取代: this compound 可以发生亲核取代反应,特别是在 7-氯位置。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产品:
氧化: 去甲this compound
还原: this compound 的氨基衍生物
相似化合物的比较
Nordiazepam-d5: A deuterated analog of nordiazepam, a major metabolite of diazepam.
Oxazepam-d5: A deuterated analog of oxazepam, another metabolite of diazepam.
Temazepam-d5: A deuterated analog of temazepam, also a metabolite of diazepam.
Comparison: Diazepam-d5 is unique due to its specific labeling with deuterium, which allows for precise quantification in analytical applications. Compared to its metabolites, diazepam-d5 has a broader range of pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterium labeling also provides an advantage in distinguishing it from non-labeled compounds in complex biological matrices .
属性
IUPAC Name |
7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOVKJBEBIDNHE-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670081 | |
| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-76-4 | |
| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazepam-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








A: Across the provided studies, diazepam-d5 consistently serves as an internal standard (IS) in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , , , , , ] This application stems from its structural similarity to the target analytes (various benzodiazepines and other drugs) and its distinct mass difference due to deuterium substitution, allowing for accurate quantification in complex biological matrices.
A: Using diazepam-d5 compensates for potential variations during sample preparation and analysis. [, , ] These variations can arise from factors like analyte loss during extraction, fluctuations in instrument response, or matrix effects. Since diazepam-d5 exhibits similar chemical behavior to the target analytes but possesses a different mass, it is affected equally by these variations. By comparing the signal ratios of the analyte and diazepam-d5, researchers can achieve more reliable and accurate quantification.
A: Diazepam-d5 plays a crucial role in diverse research fields. In forensic toxicology, it helps document drug-facilitated crimes by enabling the detection of drugs like bromazepam and tetrazepam in hair samples, even weeks after a single exposure. [, ] In therapeutic drug monitoring, it aids in determining adherence to statin therapy by quantifying statin levels in blood plasma. [] Additionally, diazepam-d5 has been employed in studies investigating the deposition of clonazepam and its metabolites in hair after a single dose. []
A: Hair and nail samples offer a wider window of detection compared to traditional biological matrices like blood or urine. [, , ] They can provide insights into drug use patterns over extended periods. Diazepam-d5, with its application in GC-MS and LC-MS/MS, allows for the sensitive and specific detection of drugs and their metabolites in these keratinous matrices, enhancing the reliability of the analysis.
A: Matrix effects refer to the influence of co-extracted components from the biological sample that can interfere with the ionization and detection of target analytes during GC-MS analysis. [] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of quantification. Diazepam-d5, as an internal standard, helps mitigate these effects by providing a reference point for signal correction.
ANone: Method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters include:
- Selectivity: The ability to distinguish the analyte from other components in the matrix. [, ]
- Linearity: A linear relationship between analyte concentration and instrument response over a defined range. [, ]
- Accuracy and Precision: The closeness of measured values to the true value and the degree of agreement among replicate measurements, respectively. [, ]
- Recovery: The efficiency of extracting the analyte from the matrix. [, ]
- Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. [, , ]
A: Benzodiazepines often pose analytical challenges due to their diverse chemical structures, potential for metabolism into active metabolites, and low concentrations in biological samples. [, , , , ] Diazepam-d5, as an internal standard, aids in overcoming these challenges by providing a consistent reference point for quantification, improving the accuracy and reliability of the analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
